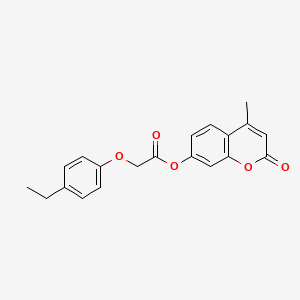

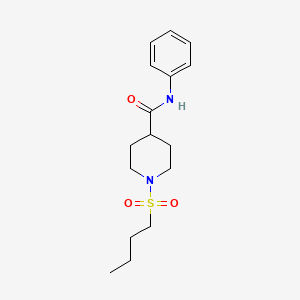

1-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound has garnered interest due to its unique chemical structure and potential applications. The core structure includes a pyrrolidine ring, which is a common motif in many biologically active compounds.

Synthesis Analysis

The synthesis of similar compounds involves multistep processes typically starting from commercially available anilines or acids. For example, a related compound was synthesized starting from 4-trifluoromethoxyaniline using the Paal-Knorr method for pyrrole ring formation followed by a series of reactions to introduce the thiazole ring (Vovk et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like X-ray crystallography, NMR spectroscopy, and DFT studies. For instance, N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were structurally investigated through NMR and mass spectra, revealing the presence of diastereoisomeric pairs (Demir-Ordu et al., 2015).

Chemical Reactions and Properties

The compound's chemical properties, such as reactivity and interactions, are often studied through computational methods and spectroscopic analyses. For example, quantum mechanical and spectroscopic investigations were conducted on a similar compound, revealing insights into its electronic properties and interaction landscapes (Diwaker, 2014).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystal structures are crucial for understanding the compound's behavior in different environments. Research on similar compounds has shown that their melting temperatures can depend on lattice energy and molecular symmetry (Gallagher et al., 2022).

Applications De Recherche Scientifique

Synthesis of Related Compounds

Compounds with structural elements similar to the queried chemical have been synthesized for potential biological applications. For instance, the synthesis of novel pyrrolo[1,2-e]imidazole derivatives showing potential antimicrobial activity represents an innovative approach to creating new therapeutic agents (Nural et al., 2018). Similarly, compounds incorporating the thiazole moiety, like the synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, have been evaluated for their anticancer and antimicrobial properties, indicating a broad spectrum of biological activity (Katariya et al., 2021).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds similar to the queried chemical. The antimicrobial screening of newly synthesized tetrahydropyrimidine derivatives highlights the potential of such compounds to serve as effective agents against bacterial and fungal infections (Akbari et al., 2008). These findings are crucial for developing new antimicrobial agents, particularly in the face of increasing antibiotic resistance.

Molecular Docking and Biological Activity Predictions

The molecular docking studies of synthesized compounds, such as the pyridine and fused pyridine derivatives, provide insights into their potential biological activities, including antimicrobial and antioxidant properties. This approach aids in the rational design of compounds with enhanced biological activities (Flefel et al., 2018).

Anticancer Activity

Compounds featuring a thiazole moiety have been synthesized and evaluated for their anticancer activity, demonstrating the versatility of these compounds in drug development. The synthesized thiophene, thiazolyl-thiophene, and thienopyridine derivatives exhibit good inhibitory activity against various cancer cell lines, emphasizing their potential as anticancer agents (Atta et al., 2021).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c1-9-8-22-15(17-9)18-14(21)10-6-13(20)19(7-10)12-4-2-11(16)3-5-12/h2-5,8,10H,6-7H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNONBQOYHKVCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)

![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)

![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)

![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)

![2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)

![2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537295.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B5537303.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide](/img/structure/B5537305.png)

![N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5537311.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)